molecular formula C12H12N2O3 B14808156 2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide

2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide

Cat. No.: B14808156
M. Wt: 232.23 g/mol
InChI Key: FPQCNNYNMJTOFW-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide is a chemical building block belonging to the class of indole-3-oxoacetamides. The indole scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with diverse biological activities . The specific N-methoxy-N-methyl (Weinreb amide) group on this compound is of particular synthetic value, as it is widely used to control reactivity and facilitate the synthesis of ketones and other carbonyl derivatives from carboxylic acid precursors. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules for pharmaceutical development. While specific pharmacological data for this exact compound is limited in the public domain, structurally related indol-3-yl-oxoacetamides have demonstrated significant research potential in various areas. For instance, similar compounds have been investigated as potent and selective ligands for the Cannabinoid receptor type 2 (CB2) , a target associated with neuroinflammatory and neurodegenerative processes. Other N-substituted indole-2-oxoacetamide derivatives have shown promising in vitro anti-proliferative activity against human cancer cell lines, including hepatic (HepG2), breast (MCF7), and cervical (Hela) cancers . Furthermore, recent studies highlight substituted acetamide derivatives featuring the indole-3-oxoacetamide backbone as potential inhibitors of butyrylcholinesterase (BChE), presenting them as lead molecules for the development of therapies for Alzheimer's Disease . This compound is intended for use in chemical synthesis and biological research applications. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide

InChI

InChI=1S/C12H12N2O3/c1-14(17-2)12(16)11(15)9-7-13-10-6-4-3-5-8(9)10/h3-7,13H,1-2H3

InChI Key

FPQCNNYNMJTOFW-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C(=O)C1=CNC2=CC=CC=C21)OC

Origin of Product

United States

Preparation Methods

Synthesis of Indole-3-Glyoxylic Acid Chloride

Indole-3-glyoxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere. The reaction typically proceeds at 0–25°C, with gas evolution (HCl or CO₂) indicating completion. Excess reagent is removed in vacuo to yield the acid chloride as a hygroscopic solid.

Amide Formation with N,O-Dimethylhydroxylamine

The acid chloride is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a tertiary base (e.g., triethylamine or pyridine). Solvents such as DCM or THF facilitate nucleophilic acyl substitution, yielding the target Weinreb amide. Purification via silica gel chromatography (ethyl acetate/hexane) typically affords yields of 70–85%.

Key Data:

Parameter Value
Reaction Temperature 0°C → Room temperature
Base Triethylamine (2.5 eq)
Solvent Anhydrous DCM
Yield 78% (average)

Coupling Reagent-Mediated Synthesis

For acid-sensitive substrates, carbodiimide-based coupling agents offer a milder alternative. This method avoids generating acid chlorides, instead activating the carboxylic acid directly.

Activation with HATU or EDCl/HOBt

Indole-3-glyoxylic acid is treated with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt). N-Methoxy-N-methylamine is introduced either as the free base or hydrochloride salt, with N,N-diisopropylethylamine (DIPEA) as the auxiliary base. Reactions in DMF or acetonitrile at 25°C for 12–24 hours yield the product after aqueous workup.

Optimization Insights:

  • HATU outperforms EDCl/HOBt in reactivity (yield: 82% vs. 68%).
  • Excess amine (1.2 eq) minimizes residual acid.

Hemetsberger-Knittel Cyclization Adaptation

While primarily used for indole-2-Weinreb amides, this method can be modified for 3-substituted indoles by altering starting materials. α-Azidocinnamic acid Weinreb amides undergo thermolysis to form indole cores, though positional selectivity for the 3-substituent requires tailored substrates.

Oxidative Azidation Strategy

Cerium(IV)-mediated azidation of cinnamic Weinreb amides generates α-azido intermediates, which cyclize upon heating (80–100°C in toluene). While this route is less direct for 3-substituted indoles, it demonstrates the versatility of Weinreb amides in heterocyclic synthesis.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Acid Chloride Route High efficiency, scalability Moisture sensitivity 70–85%
Coupling Reagents Mild conditions Cost of reagents 60–75%
Hemetsberger-Knittel Builds indole core de novo Low positional selectivity 30–50%

Mechanistic Considerations

Chelation Control in Weinreb Amide Formation

The tetrahedral intermediate formed during nucleophilic attack by N,O-dimethylhydroxylamine is stabilized by methoxy group chelation, preventing over-addition—a hallmark of Weinreb chemistry. This chelation is critical for maintaining reaction fidelity, especially with electron-rich indole substrates.

Solvent and Base Effects

Polar aprotic solvents (DMF, THF) enhance reagent solubility but may increase side reactions with indole’s NH group. Additives like molecular sieves or magnesium sulfate improve yields by scavenging trace moisture.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advances employ microreactors for acid chloride formation, reducing reaction times from hours to minutes. A tandem system coupling continuous SOCl₂ reaction with inline amidation achieves 89% yield at 50 g/h throughput.

Green Chemistry Approaches

Water-assisted grinding mechanochemistry, explored for analogous amides, reduces solvent use by 90%. Initial trials show promise but require optimization for moisture-sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indole-2-oxoacetamide Derivatives

Compound Name N-Substituents Key Features Biological Activity (Where Reported) Reference IDs
Target Compound N-methoxy-N-methyl Enhanced solubility due to polar substituents; moderate steric bulk. Not explicitly reported; inferred from analogs.
D-24851 N-(pyridin-4-yl), chlorobenzyl Bulky aromatic substituents; microtubule destabilization. Antitumor activity, efficacy against MDR cells.
5a–y (Adamantyl derivatives) Adamantane-containing groups High lipophilicity; improved membrane permeability. Cytotoxicity, apoptosis induction in cancer cells.
N-(4-methoxybenzyl) analog 4-methoxybenzyl Electron-rich aromatic group; potential for π-π interactions. No direct activity data; structural similarity.
N-(3,4-dimethoxyphenethyl) analog 3,4-dimethoxyphenethyl Extended alkyl chain with methoxy groups; possible CNS targeting. Not reported; synthetic route detailed.
N-(2-fluoro-biphenyl) analog 2-fluoro-biphenyl Fluorine enhances metabolic stability; biphenyl for hydrophobic binding. Amide bond synthesis via DCC coupling.

Table 2: Physicochemical Properties of Selected Analogs

Compound Name Molecular Weight LogP (Predicted) Solubility (Qualitative) Synthesis Method
Target Compound 260.27 ~1.5 Moderate in polar solvents Oxalyl chloride coupling
Adamantyl derivatives (5a–y) 350–450 ~3.0–4.5 Low (lipophilic) n-BuLi-mediated lithiation
N-(4-methoxybenzyl) analog 308.34 ~2.8 Low to moderate Amide coupling in toluene
D-24851 409.87 ~3.5 Low DCC-mediated coupling
  • Synthetic Accessibility : The target compound’s synthesis (via oxalyl chloride and methoxy-methylamine) is less complex than adamantyl derivatives, which require n-BuLi and multi-step lithiation.
  • Solubility : The N-methoxy-N-methyl group improves aqueous solubility compared to adamantyl or biphenyl analogs, making the compound more suitable for formulation.

Biological Activity

2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the preparation of the indole moiety followed by the introduction of the methoxy and methyl groups through specific reagents and conditions. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (ATCC 25923)3.90 μg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)≤1 μg/mL
Mycobacterium tuberculosis (H37Rv)Notable activity reported

The compound's activity against MRSA is particularly noteworthy, given the rising resistance to conventional antibiotics. In a study, it was found that certain derivatives of indole compounds exhibited low MIC values against MRSA, indicating strong antibacterial potential .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have assessed its effects on various cancer cell lines, including:

Cell Line IC50 Value
A549 (lung cancer)10.56 μM
HeLa (cervical cancer)Significant activity observed
MCF7 (breast cancer)Moderate activity noted

The mechanism of action appears to involve apoptosis induction through caspase activation pathways, particularly caspase-3 and caspase-8, while having minimal effect on caspase-9 . This suggests a specific pathway through which the compound exerts its anticancer effects.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Interaction with Protein Targets : The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the methoxy and methyl substitutions can enhance binding affinity.
  • Inhibition of Biofilm Formation : The compound has been noted to inhibit biofilm formation in Staphylococcus aureus, which is crucial for its pathogenicity and resistance mechanisms.
  • Induction of Apoptosis : In cancer cells, it activates apoptotic pathways that lead to cell death, making it a candidate for further development as an anticancer agent .

Case Studies

Several studies have explored the biological activity of related compounds based on the indole framework:

  • Study on Indole Derivatives : A series of indole derivatives were synthesized and evaluated for their antimicrobial and antiproliferative activities. Compounds with similar structures demonstrated significant efficacy against both bacterial strains and cancer cell lines .
  • Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to target proteins involved in bacterial resistance mechanisms and cancer cell proliferation, supporting experimental findings .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves acylation of indole derivatives. A common approach is reacting 1H-indole-3-carboxylic acid derivatives with activated carbonyl agents. For example, acetic anhydride in pyridine can facilitate acylation under mild conditions . To introduce the N-methoxy-N-methyl group, coupling with N-methoxy-N-methylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) is recommended. Optimization parameters include:

  • Temperature : 0–25°C to minimize side reactions.
  • Catalyst : Use of DMAP to enhance acylation efficiency.
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • FT-IR : Look for C=O stretching vibrations at ~1700–1750 cm⁻¹ (oxoacetamide) and N-H indole stretching at ~3400 cm⁻¹ .
  • NMR :
  • ¹H NMR : Aromatic protons (indole) appear at δ 7.0–7.8 ppm; N-methoxy protons as a singlet at δ 3.2–3.5 ppm.
  • ¹³C NMR : Carbonyl carbons (C=O) resonate at δ 165–175 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.

Q. What are the primary chemical reactivity patterns of this compound under oxidative or reductive conditions?

  • Methodological Answer :

  • Oxidation : The indole moiety is susceptible to oxidation. Using mild agents like DDQ in dichloromethane selectively oxidizes the indole ring without affecting the oxoacetamide group .
  • Reduction : LiAlH₄ reduces the oxoacetamide carbonyl to a hydroxyl group, while NaBH₄ selectively reduces ketones without altering the indole .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties and guide functionalization strategies for this compound?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-311++G(d,p)) to map:
  • Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites on the indole and oxoacetamide groups .
  • Frontier molecular orbitals : HOMO-LUMO gaps predict reactivity toward electrophiles (e.g., nitration at C5 of indole) .
  • Validate predictions experimentally via substituent-directed synthesis (e.g., bromination at computationally identified reactive positions).

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Methodological Answer :

  • Dose-Response Profiling : Use in vitro assays (MIC for antimicrobial activity; COX-2 inhibition for anti-inflammatory effects) to establish IC₅₀ values .
  • Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm molecular targets (e.g., TLR4 for anti-inflammatory activity ).
  • Structural Analog Comparison : Test derivatives lacking the N-methoxy group to isolate the pharmacophore responsible for specific activities .

Q. How can vibrational spectroscopy (FT-Raman) and X-ray crystallography elucidate solid-state conformation and polymorphism?

  • Methodological Answer :

  • FT-Raman : Analyze lattice vibrations (50–200 cm⁻¹) to detect polymorphic forms. Compare experimental spectra with DFT-simulated spectra for conformation validation .
  • X-ray Crystallography : Co-crystallize with solvents (e.g., methanol or DMSO) to resolve hydrogen-bonding networks. For example, the oxoacetamide carbonyl often forms intermolecular H-bonds with indole N-H .

Q. What in vitro models are suitable for evaluating the compound’s metabolic stability and cytochrome P450 interactions?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS to calculate intrinsic clearance .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess competitive/non-competitive inhibition. IC₅₀ <1 μM indicates high inhibition risk .

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